REACTION_CXSMILES
|
N12CCCNC1=NCCC2.[CH3:11]/[C:12](/[N+]([O-])=O)=[CH:13]\[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH2:23]([O:25][C:26](=[O:30])[CH2:27][N+:28]#[C-:29])[CH3:24]>C(O)(C)C.C1COCC1>[CH2:23]([O:25][C:26]([C:27]1[NH:28][CH:29]=[C:12]([CH3:11])[C:13]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:30])[CH3:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2NCCC1
|
Name
|
|
Quantity
|
997 mg
|
Type
|
reactant
|
Smiles
|
C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]
|
Name
|
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C[N+]#[C-])=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at RT under nitrogen as protective gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered out
|
Type
|
WASH
|
Details
|
the residue washed with isopropanol and THF
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC=C(C1C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |